molecular formula C17H19N2O.Cl<br>C17H19ClN2O B1678543 Pyronin Y CAS No. 92-32-0

Pyronin Y

Cat. No.: B1678543
CAS No.: 92-32-0
M. Wt: 302.8 g/mol
InChI Key: INCIMLINXXICKS-UHFFFAOYSA-M
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Description

Pyronin Y is a fluorescent dye that intercalates with RNA, DNA, and cellular organelles. Its chemical structure is represented as C17H19ClN2O. The compound is also known by other names, including Pyronine G and C.I. 45005 .

Mechanism of Action

Target of Action

Pyronin Y, also known as Pyronine Y, is a cationic dye that primarily targets RNA . It has been shown to accumulate in the mitochondria of viable cells . The dye intercalates RNA and is visible as a red band during electrophoresis .

Mode of Action

This compound interacts with its targets by intercalating RNA . This interaction results in the formation of fluorescent complexes with double-stranded nucleic acids, especially RNA . This enables semi-quantitative analysis of cellular RNA .

Biochemical Pathways

It’s known that this compound is used in combination with other dyes like methyl green or nancy-520 to stain nucleic acids in paraffin tissue sections . This suggests that this compound may play a role in the visualization and analysis of RNA-related biochemical pathways.

Pharmacokinetics

It’s known that this compound is soluble in water and ethanol , which could potentially influence its bioavailability and distribution in biological systems.

Result of Action

The action of this compound results in the staining of RNA, making it visible during electrophoresis . At low concentrations, this compound has a cytostatic effect, causing cell arrest in the G1 phase. At high concentrations, it has a cytotoxic effect, causing cell arrest in the G2 and S phase .

Action Environment

It’s known that this compound solutions are red in transmitted light, displaying a yellow fluorescence in reflected light . This suggests that the optical properties of the environment could potentially influence the visibility and effectiveness of this compound’s action.

Biochemical Analysis

Biochemical Properties

Pyronin Y is known to interact with double-stranded RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) . It forms fluorescent complexes with these biomolecules, enabling semi-quantitative analysis of cellular RNA . The nature of these interactions involves the intercalation of this compound into the double-stranded structure of the RNA .

Cellular Effects

This compound has been shown to have both cytostatic and cytotoxic effects on cells . At lower concentrations, this compound is not toxic but suppresses cell growth, arresting cells in the G1 phase . At higher concentrations, this compound induces cell arrest in the G2 and S phases and exhibits cytotoxic effects . These effects are believed to be a consequence of this compound binding to RNA .

Molecular Mechanism

The mechanism of action of this compound involves its intercalation into double-stranded RNA . This binding can lead to the specific condensation of single-stranded RNA . The polyadenylated sections of mRNA appear to be the most sensitive cellular targets to undergo condensation .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For instance, in the context of cell cycle status, this compound staining has been used to distinguish between different phases of the cell cycle . This method involves the use of this compound in combination with Hoechst 33342, a DNA dye .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the effects of this compound can vary with different dosages . At lower concentrations, this compound exhibits cytostatic effects, while at higher concentrations, it exhibits cytotoxic effects .

Metabolic Pathways

Given its interactions with RNA, it’s likely that this compound plays a role in the metabolism of RNA within cells .

Transport and Distribution

This compound is known to accumulate in the mitochondria of viable cells . It can also be localized in nucleoli and uniformly in the cytoplasm at higher concentrations . The distribution of this compound within cells and tissues is likely influenced by its interactions with RNA .

Subcellular Localization

In terms of subcellular localization, this compound is known to accumulate in the mitochondria of viable cells . At higher concentrations, this compound can also be localized in nucleoli . This suggests that this compound may be directed to specific compartments or organelles based on its interactions with RNA .

Preparation Methods

Reaction Conditions: The exact reaction conditions for Pyronin Y synthesis remain proprietary or unpublished. Researchers have used various methods to obtain this compound, but specific details are scarce.

Industrial Production: this compound is not produced on an industrial scale due to its limited commercial applications. Most of its use occurs in research laboratories.

Chemical Reactions Analysis

Reactivity: Pyronin Y primarily interacts with RNA, forming fluorescent complexes. Notably, it binds to double-stranded nucleic acids, especially RNA. Some common reactions include intercalation into RNA structures.

Reagents and Conditions:

    Staining RNA: this compound has been employed to stain RNA in fixed cells. It is often used alongside other dyes, such as methyl green, for identifying RNA distribution.

Major Products: The major product of this compound’s interaction with RNA is the formation of fluorescent complexes. These complexes allow semi-quantitative analysis of cellular RNA content.

Scientific Research Applications

Pyronin Y finds applications in various scientific fields:

    Cell Biology: Used for RNA visualization and localization within live cells.

    Flow Cytometry: Enables RNA quantification in flow cytometry experiments.

    Ribonuclear Protein Complexes: Identifies specific RNA subspecies within ribonuclear protein complexes.

Comparison with Similar Compounds

Pyronin Y is unique due to its specific affinity for RNA. While other cationic dyes exist, none exhibit the same selectivity for RNA. Some similar compounds include:

    Methyl Green: Often used alongside this compound for RNA staining.

    Acridine Orange: Another RNA-intercalating dye.

Properties

IUPAC Name

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCIMLINXXICKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H19ClN2O
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DSSTOX Substance ID

DTXSID8059051
Record name 3,6-Bis(dimethylamino)xanthylium chloride
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Molecular Weight

302.8 g/mol
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Physical Description

Lustrous green solid; [Merck Index] Iridescent green crystals; [Amresco MSDS]
Record name Pyronine
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CAS No.

92-32-0
Record name Pyronine
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Record name Pyronine
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Record name Pyronine G
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Record name Xanthylium, 3,6-bis(dimethylamino)-, chloride (1:1)
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Record name 3,6-Bis(dimethylamino)xanthylium chloride
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Record name PYRONINE Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does pyronine Y interact with nucleic acids?

A1: [] Pyronine Y exhibits a strong affinity for nucleic acids. This interaction is primarily driven by electrostatic interactions between the positively charged pyronine Y molecule and the negatively charged phosphate backbone of nucleic acids. Additionally, the planar structure of pyronine Y allows it to intercalate between the base pairs of DNA and RNA, further enhancing its binding affinity.

Q2: What is the molecular formula and weight of pyronine Y?

A2: Pyronine Y has the molecular formula C17H19N2O3Cl and a molecular weight of 330.80 g/mol.

Q3: Can you describe the spectroscopic characteristics of pyronine Y?

A3: Pyronine Y displays characteristic absorption and emission spectra. Its maximum absorption wavelength (λmax) typically falls within the range of 545-555 nm, resulting in a pink to red color in solution. Upon excitation, pyronine Y exhibits strong fluorescence with a maximum emission wavelength around 565 nm. [, , , ]

Q4: How does the inclusion of pyronine Y into cyclodextrins affect its fluorescence?

A4: [, , ] Encapsulation of pyronine Y within cyclodextrins, such as β-cyclodextrin and γ-cyclodextrin, can significantly alter its fluorescence properties. While complexation with CB[7] can lead to an increase in fluorescence quantum yields, encapsulation within the larger CB[8] generally results in fluorescence quenching due to the formation of dimeric or trimeric pyronine Y species inside the cavity.

Q5: Has pyronine Y been used for staining in biological studies?

A5: [, , ] Yes, pyronine Y is frequently employed as a histological stain. In combination with Alcian Blue, it enables the visualization of acidic mucins, elastic fibers, and mast cells in various tissues, including lung tissue from different species. Its fluorescent properties also allow for analysis using fluorescence microscopy.

Q6: Does pyronine Y exhibit any catalytic activity?

A6: [, , , , ] While not inherently catalytic, pyronine Y is often used in analytical chemistry for the indirect determination of various analytes through catalytic kinetic methods. These methods exploit the ability of specific analytes to catalyze the oxidation of pyronine Y by oxidizing agents like potassium bromate or sodium periodate, leading to a measurable decrease in fluorescence intensity.

Q7: Can you elaborate on the use of pyronine Y in determining formaldehyde levels?

A7: [] A sensitive catalytic fluorescence method has been developed to determine trace amounts of formaldehyde in food samples. This method utilizes the catalytic effect of formaldehyde on the oxidation of pyronine Y by sodium periodate in phosphoric acid. The decrease in fluorescence intensity is directly proportional to the formaldehyde concentration, allowing for its quantification.

Q8: Have computational methods been used to study pyronine Y?

A8: [] Yes, computational chemistry has been employed to understand the dynamics and predict the thermokinetic parameters of supramolecular systems involving pyronine Y, such as its complexes with cyclodextrins. Molecular modeling and mathematical relationships integrating thermodynamic and kinetic parameters have been used to determine rate constants for association and dissociation processes.

Q9: How do structural modifications of pyronine Y affect its properties?

A9: [, ] Subtle structural differences between pyronine Y and its close analogue, pyronine B, can significantly impact their complexation behavior with cyclodextrins and their fluorescence properties. These variations highlight the importance of specific interactions between the dye molecule and the host cavity in influencing the stability and dynamics of the resulting complexes.

Q10: Are there any safety concerns associated with the use of pyronine Y?

A10: While pyronine Y is commonly used as a research reagent, information regarding its potential toxicity and long-term effects is limited within the provided research. Standard laboratory safety procedures should be followed when handling pyronine Y.

Q11: What analytical methods are employed to study and quantify pyronine Y?

A12: [, , ] Various analytical techniques are used to characterize and quantify pyronine Y, including:

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